molecular formula C4H7AlO5 B7824910 Aluminum diacetate hydroxide

Aluminum diacetate hydroxide

Cat. No. B7824910
M. Wt: 162.08 g/mol
InChI Key: HQQUTGFAWJNQIP-UHFFFAOYSA-K
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Patent
US04327032

Procedure details

31.2 g (0.4 mol) of Al(OH)3 hydrargillite and 378 g of glacial acetic acid are initially introduced into a 750 ml sulfonation flask provided with a stirrer, a thermometer and a reflux condenser. The mixture is refluxed for 24 hours. After this time, the reaction product is cooled and filtered off and is 4 times suspended with, in each case, 50 ml of isopropanol and filtered off. The product is then dried in a vacuum cabinet at 130° C. 61.2 g (94.5% of theory) of acicular aluminium monohydroxide diacetate result.
Name
Al(OH)3
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
378 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Al:1](O)(O)[OH:2].[C:5]([OH:8])(=[O:7])[CH3:6]>>[C:5]([O-:8])(=[O:7])[CH3:6].[C:5]([O-:8])(=[O:7])[CH3:6].[OH-:2].[Al+3:1] |f:2.3.4.5|

Inputs

Step One
Name
Al(OH)3
Quantity
31.2 g
Type
reactant
Smiles
[Al](O)(O)O
Name
Quantity
378 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After this time, the reaction product is cooled
FILTRATION
Type
FILTRATION
Details
filtered off
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
The product is then dried in a vacuum cabinet at 130° C

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].[OH-].[Al+3]
Measurements
Type Value Analysis
AMOUNT: MASS 61.2 g
YIELD: PERCENTYIELD 94.5%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04327032

Procedure details

31.2 g (0.4 mol) of Al(OH)3 hydrargillite and 378 g of glacial acetic acid are initially introduced into a 750 ml sulfonation flask provided with a stirrer, a thermometer and a reflux condenser. The mixture is refluxed for 24 hours. After this time, the reaction product is cooled and filtered off and is 4 times suspended with, in each case, 50 ml of isopropanol and filtered off. The product is then dried in a vacuum cabinet at 130° C. 61.2 g (94.5% of theory) of acicular aluminium monohydroxide diacetate result.
Name
Al(OH)3
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
378 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Al:1](O)(O)[OH:2].[C:5]([OH:8])(=[O:7])[CH3:6]>>[C:5]([O-:8])(=[O:7])[CH3:6].[C:5]([O-:8])(=[O:7])[CH3:6].[OH-:2].[Al+3:1] |f:2.3.4.5|

Inputs

Step One
Name
Al(OH)3
Quantity
31.2 g
Type
reactant
Smiles
[Al](O)(O)O
Name
Quantity
378 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After this time, the reaction product is cooled
FILTRATION
Type
FILTRATION
Details
filtered off
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
The product is then dried in a vacuum cabinet at 130° C

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].[OH-].[Al+3]
Measurements
Type Value Analysis
AMOUNT: MASS 61.2 g
YIELD: PERCENTYIELD 94.5%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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